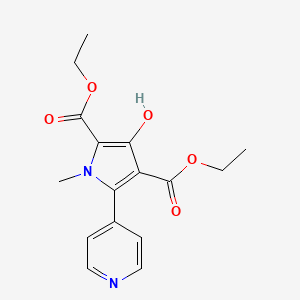
3-Hydroxy-1-methyl-5-pyridin-4yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-methyl-5-pyridin-4yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a pyridine ring, both of which are functionalized with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-5-pyridin-4yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester typically involves multi-step organic synthesisThe final steps involve the esterification of the carboxylic acid groups using diethyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions
3-Hydroxy-1-methyl-5-pyridin-4yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of diol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
3-Hydroxy-1-methyl-5-pyridin-4yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and metal-organic frameworks.
作用機序
The mechanism of action of 3-Hydroxy-1-methyl-5-pyridin-4yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Similar Compounds
Pyridine-3,5-dicarboxylic acid: Similar in structure but lacks the pyrrole ring.
Indole derivatives: Share the heterocyclic structure but differ in the specific ring systems and substituents.
Uniqueness
3-Hydroxy-1-methyl-5-pyridin-4yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester is unique due to its combination of pyrrole and pyridine rings, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
生物活性
3-Hydroxy-1-methyl-5-pyridin-4yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester (CAS Number: 63185-07-9) is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Research indicates that this compound exhibits several biological activities, primarily related to its interaction with various cellular pathways:
- Antimicrobial Activity : The compound has shown potential as an antibacterial agent against Pseudomonas aeruginosa, a significant pathogen in chronic infections. It functions as a quorum sensing inhibitor, disrupting biofilm formation and enhancing the efficacy of conventional antibiotics such as gentamycin and piperacillin .
- Anti-inflammatory Properties : In vitro studies suggest that this compound may modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies have suggested that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative conditions.
Case Study: Antibacterial Activity Against Pseudomonas aeruginosa
A study evaluated the effectiveness of this compound in inhibiting quorum sensing in Pseudomonas aeruginosa. The findings included:
- Concentration Tested : 0.50 mg/mL to 1.00 mg/mL.
- Results :
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of the compound:
特性
分子式 |
C16H18N2O5 |
|---|---|
分子量 |
318.32 g/mol |
IUPAC名 |
diethyl 3-hydroxy-1-methyl-5-pyridin-4-ylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H18N2O5/c1-4-22-15(20)11-12(10-6-8-17-9-7-10)18(3)13(14(11)19)16(21)23-5-2/h6-9,19H,4-5H2,1-3H3 |
InChIキー |
TTWGEJQAAIBFMZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















